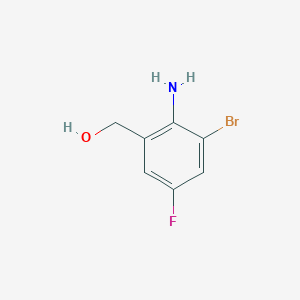

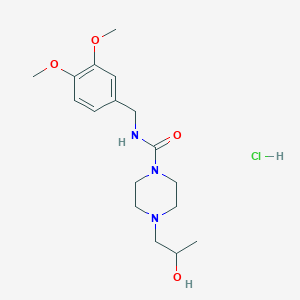

(2-Amino-3-bromo-5-fluorophenyl)methanol

Overview

Description

2-Amino-3-bromo-5-fluorophenyl)methanol (2AB5F) is a chemical compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. 2AB5F has been found to possess interesting biochemical and physiological effects that make it a promising compound in various research areas.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

A significant application of (2-Amino-3-bromo-5-fluorophenyl)methanol in scientific research is its use in synthetic chemistry, particularly in the development of complex organic compounds. For instance, palladium-catalyzed C-H halogenation methods have been employed for the synthesis of multi-substituted arenes, demonstrating advantages like milder reaction conditions, higher yields, and greater selectivity compared to traditional methods (Sun, Sun, & Rao, 2014). Furthermore, iterative nucleophilic aromatic substitution has facilitated the creation of fluorinated fluorophores, highlighting the role of fluorination in enhancing photostability and spectroscopic properties (Woydziak, Fu, & Peterson, 2012).

Photophysical and Fluorescence Studies

This compound derivatives have found applications in photophysical studies and the development of fluorescent materials. Research on dual fluorescence in specific substituted phenylamino compounds has revealed potential for rapid analysis of conformational changes using fluorescence spectroscopy, both in solutions and biological samples (Matwijczuk, Kamiński, Górecki, Ludwiczuk, Niewiadomy, Maćkowski, & Gagoś, 2015). These findings underscore the importance of such compounds in the study of molecular dynamics and interactions.

Molecular Logic Gates

The compound's derivatives have been explored for constructing molecular logic gates, which are crucial for the development of molecular computing and smart diagnostic systems. For instance, solvent-polarity reconfigurable fluorescent logic gates have been designed using related compounds, capable of transitioning between different logical functions based on environmental conditions. Such systems hold promise for probing cellular membranes and protein interfaces with high precision and sensitivity (Gauci & Magri, 2022).

Drug Discovery and Material Science

In drug discovery and material science, the synthesis of complex molecules like benzothiazepines and benzoxazine derivatives through aza-Piancatelli rearrangement/Michael reaction showcases the compound's versatility in creating pharmacologically relevant structures and materials with unique properties (Reddy, Reddy, Lakshumma, Narasimhulu, Yadav, Sridhar, Reddy, & Kunwar, 2012).

Properties

IUPAC Name |

(2-amino-3-bromo-5-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKIYKOIAJDNGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)N)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2S,4S)-4-Fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2681398.png)

![ethyl 2-(benzo[d]thiazole-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2681402.png)

![Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2681407.png)

![2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2681411.png)

![3,4,5-triethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2681413.png)

![3-isopropyl-6-(5-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-1,3-benzoxazol-2(3H)-one](/img/structure/B2681415.png)

![Bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2681419.png)

![(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione](/img/structure/B2681420.png)